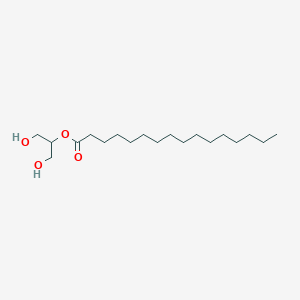

2-Palmitoylglycerol

描述

- 它在结构上与2-花生四烯酰甘油 (2-AG) 相关,后者是一种参与多种生理过程的内源性大麻素。

- 与 2-AG 不同,棕榈酰甘油不直接与大麻素受体 CB₁ 或 CB₂ 结合。 它增强 2-AG 的活性并提高其抑制腺苷酸环化酶的能力 .

棕榈酰甘油: 是一种天然存在的脂肪酸甘油酯。其化学式为,分子量约为。

准备方法

合成路线: 棕榈酰甘油可以通过多种方法合成。一种常见的方法是使甘油与棕榈酸 (十六烷酸) 酯化。

反应条件: 反应通常在酸性条件下进行,使用合适的酸催化剂。

工业生产: 虽然没有针对棕榈酰甘油的特定工业规模生产方法,但可以将其在实验室中合成用于研究目的。

化学反应分析

Hydrolysis Reactions

The ester bond at the sn-2 position undergoes hydrolysis under specific conditions:

Key Findings :

-

Enzymatic hydrolysis dominates in biological systems, releasing palmitic acid for metabolic processes .

-

Alkaline hydrolysis produces soap (sodium palmitate), relevant in industrial contexts .

Enzymatic Reconfiguration in Metabolic Pathways

2-PG participates in lipid remodeling through enzyme-mediated reactions:

Re-esterification into Triglycerides

| Substrate | Enzyme | Product | Biological Role |

|---|---|---|---|

| 2-PG + fatty acyl-CoA | Monoacylglycerol acyltransferases (MGATs) | Triacylglycerol (sn-1/sn-3 positions) | Lipid storage in enterocytes |

Esterification and Derivative Formation

2-PG serves as a precursor for structured lipids:

Stability Note : The sn-2 ester bond exhibits greater resistance to pancreatic lipase compared to sn-1/sn-3 esters .

Interaction with Endocannabinoid Systems

While not a direct cannabinoid receptor agonist, 2-PG modulates lipid signaling:

| Interaction Partner | Effect | Outcome |

|---|---|---|

| 2-Arachidonoylglycerol (2-AG) | Enhances 2-AG binding affinity to CB1 receptors | Potentiated endocannabinoid signaling |

Entourage Effect : 2-PG amplifies 2-AG activity by 40–60% in neuronal assays .

Oxidation and Degradation Pathways

Autoxidation of the palmitoyl chain occurs under prolonged oxidative stress:

| Condition | Primary Product | Detection Method |

|---|---|---|

| UV exposure (254 nm) | Palmitoyl hydroperoxide | LC-MS (m/z 313.27 → 331.28 transition) |

| Metal-catalyzed oxidation | Short-chain aldehydes | GC-MS (Kovats index 218) |

Stability Recommendation : Store under inert gas (N₂/Ar) at −20°C to prevent peroxidation .

科学研究应用

Infant Formula Enrichment

2-PG is a derivative of 1,3-dioleoyl-2-palmitoylglycerol (OPO), a key component of human milk fat. Research indicates that OPO-supplemented formulas can enhance infant growth and development compared to conventional formulas. The incorporation of OPO into infant nutrition is associated with improved fat absorption and reduced gastrointestinal discomfort in infants .

Key Findings:

- Growth Benefits: Studies show that infants fed OPO-supplemented formulas exhibit better growth metrics than those on standard formulas .

- Fatty Acid Composition: The unique fatty acid profile of OPO, including its high palmitate content in the sn-2 position, aids in mimicking human milk fat .

Promotion of GABA Synthesis

Recent studies have demonstrated that 2-PG plays a crucial role in promoting the synthesis of gamma-aminobutyric acid (GABA) in astrocytes, which are vital for brain development. GABA is a major inhibitory neurotransmitter involved in neural maturation and synaptic plasticity .

Research Insights:

- Mechanism of Action: 2-PG enhances the expression of glutamate decarboxylases (GAD1 and GAD2), enzymes critical for GABA production .

- Potential Implications: This mechanism suggests that 2-PG could be pivotal in developing interventions aimed at improving cognitive outcomes in infants .

Entourage Effect with Endocannabinoids

2-PG has been identified as part of a group of lipids that can enhance the effects of endocannabinoids like 2-arachidonoylglycerol (2-AG). This "entourage effect" may have implications for managing various neurological conditions by modulating synaptic activity and inflammation .

Clinical Relevance:

- Inflammation Modulation: Studies indicate that 2-PG may inhibit pro-inflammatory cytokines when used alongside 2-AG, suggesting potential therapeutic applications in neuroinflammatory disorders .

Data Table: Summary of Key Studies on 2-PG Applications

作用机制

靶点: 虽然确切的分子靶点尚未完全阐明,但棕榈酰甘油可能与 CB₁ 受体和 GPR119 相互作用。

通路: 它可能会调节与代谢、炎症和食欲调节相关的细胞内信号通路。

相似化合物的比较

独特性: 棕榈酰甘油的独特性在于其特定的脂肪酸 (棕榈酸) 酯化模式。

生物活性

2-Palmitoylglycerol (2-PG) is an endogenous fatty acid glycerol ester that has gained attention for its biological activities, particularly in the context of neurodevelopment and cannabinoid signaling. This article explores the various aspects of 2-PG's biological activity, including its synthesis, mechanisms of action, and potential therapeutic implications.

2-PG is synthesized from phospholipids that contain palmitic acid. It is characterized by the presence of a palmitic acid moiety at the sn-2 position of the glycerol backbone. This structure is similar to that of other monoacylglycerols, such as 2-arachidonoylglycerol (2-AG), which is a well-known endocannabinoid.

Interaction with Cannabinoid Receptors

While 2-PG does not bind directly to cannabinoid receptors CB1 or CB2, it enhances the activity of 2-AG by potentiating its binding and increasing its ability to inhibit adenylyl cyclase. This mechanism is often referred to as the "entourage effect," which describes how certain compounds can enhance the effects of others without directly activating the same receptors .

Promotion of GABA Synthesis

Recent studies have shown that 2-PG promotes gamma-aminobutyric acid (GABA) synthesis in astrocytes, which are critical for brain development. The compound upregulates the expression of glutamate decarboxylases (GAD1 and GAD2), enzymes responsible for GABA synthesis. This suggests a significant role for 2-PG in neural development, particularly during infancy when brain growth is rapid .

Neurodevelopmental Implications

Research indicates that 2-PG may contribute to brain development by enhancing GABAergic signaling. A study conducted on normal human fetal-derived astrocytes demonstrated that exposure to 2-PG resulted in increased mRNA levels of GABA-related genes and proteins. This finding highlights the potential role of 2-PG in supporting neural circuits during critical periods of development .

Summary of Key Findings

Case Studies

- Infant Development : A study examining human breast milk constituents found that 2-PG plays a role in nutrient absorption and may aid in preventing malabsorption issues by forming soluble complexes with fatty acids .

- Neuroprotection : In experimental models, 2-PG has been shown to enhance neuroprotective pathways, suggesting its potential use in treating neurodegenerative conditions where GABAergic signaling is compromised .

属性

IUPAC Name |

1,3-dihydroxypropan-2-yl hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(22)23-18(16-20)17-21/h18,20-21H,2-17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBNYCLAREVXOSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OC(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H38O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30178024 | |

| Record name | 2-Monopalmitin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30178024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | MG(0:0/16:0/0:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011533 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

23470-00-0 | |

| Record name | 2-Palmitoylglycerol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23470-00-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Monopalmitin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023470000 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Monopalmitin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30178024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLYCERYL 2-PALMITATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21I29V2935 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2-Palmitoylglycerol?

A1: The molecular formula of this compound is C19H38O4, and its molecular weight is 330.51 g/mol.

Q2: Is there any spectroscopic data available for this compound?

A2: While specific spectroscopic data might not be explicitly mentioned in these papers, common characterization techniques like mass spectrometry (MS) and gas chromatography-mass spectrometry (GC-MS) are frequently employed to identify and quantify this compound in various matrices. [, , ]

Q3: What is the role of this compound in the synthesis of structured lipids?

A3: this compound is a crucial intermediate in the enzymatic synthesis of structured lipids like 1,3-Dioleoyl-2-palmitoylglycerol (OPO). [, , , , ] It is produced in the first step by alcoholysis of tripalmitin (PPP) using sn-1,3 regioselective lipases.

Q4: What are the advantages of using lipases in the synthesis of this compound and subsequent structured lipids?

A4: Lipases offer high regioselectivity, allowing for the specific placement of palmitic acid at the sn-2 position of glycerol, mimicking the structure of human milk fat. [, , , ] This is difficult to achieve through chemical synthesis.

Q5: How does the solvent system impact the enzymatic synthesis of this compound?

A5: The solvent system significantly influences lipase activity and selectivity. Studies have shown that using solvent-free systems or food-grade solvents like acetone can enhance the yield and purity of this compound. [, ]

Q6: What is the significance of producing structured lipids like OPO?

A6: OPO, with its sn-2 palmitic acid configuration, closely resembles the structure of human milk fat, offering potential benefits for infant nutrition. Studies suggest that OPO-enriched formulas might improve fat and calcium absorption, stool consistency, and even potentially influence gut microbiota composition compared to standard formulas. [, , , , , , , , ]

Q7: How does the physical form of this compound impact its properties and applications?

A7: this compound can exist in various physical forms, including solid crystals and components within emulsions. The physical form influences properties like melting point, crystallization behavior, and digestibility. For example, triacylglycerols with palmitic acid at the sn-1(3) position exhibit higher melting points and different crystallization patterns compared to those with palmitic acid at the sn-2 position. [] This has implications for the formulation and stability of food products.

Q8: How is the oxidative stability of human milk fat substitutes (HMFS) containing this compound (OPO) addressed?

A8: Researchers are exploring strategies to enhance the oxidative stability of HMFS containing OPO, such as microencapsulation and the use of antioxidant combinations. For instance, blends of L-ascorbyl palmitate (L-AP) and vitamin E (VE) have demonstrated a synergistic antioxidant effect in OPO-based HMFS and their emulsions, offering potential for improving product quality and extending shelf life. []

Q9: What are the challenges associated with producing and utilizing structured lipids like OPO on an industrial scale?

A9: Challenges include the high cost of sn-1,3 specific lipases, the need for efficient downstream processing to isolate OPO, and ensuring the oxidative stability of the final product. [, , ]

Q10: Are there alternative sources for obtaining this compound-rich fractions besides direct synthesis?

A10: Yes, research has explored natural sources for OPO-rich fractions, including specific fish oils like basa catfish oil and tilapia oil. These oils exhibit a naturally occurring fatty acid distribution similar to human milk fat, making them potential candidates for HMFS production. [, ]

Q11: What are the limitations of using animal fats as a source for this compound-rich fractions?

A11: While some animal fats like lard contain palmitic acid at the sn-2 position, they often require further processing, such as fractionation and enzymatic modification, to achieve the desired OPO content and fatty acid profile comparable to human milk fat. [, , ]

Q12: Does this compound exhibit any biological activity on its own?

A12: Research suggests that this compound, when released during the digestion of OPO, may contribute to the overall benefits associated with OPO consumption. For example, a study using Caco-2 cells (an in vitro model of the human intestinal epithelium) found that OPO digestion resulted in a higher release of 1,2-diacylglycerols (DAGs) compared to other TAG structures. []

Q13: What is the significance of 1,2-diacylglycerols (DAGs) in the context of OPO digestion and absorption?

A13: 1,2-DAGs are known to be absorbed more efficiently than 1,3-DAGs in the intestine. [] The higher proportion of 1,2-DAGs released during OPO digestion could contribute to better fat absorption in infants.

Q14: Are there any studies investigating the effects of OPO on gut microbiota?

A14: Yes, in vitro and in vivo studies have shown that OPO supplementation can influence gut microbiota composition in infants and rats. [, , , ] These studies suggest that OPO might promote the growth of beneficial bacteria like Bifidobacterium, potentially contributing to improved gut health.

Q15: What are the implications of modulating gut microbiota through dietary interventions like OPO supplementation?

A15: Modulating gut microbiota composition is an emerging area of interest in infant nutrition. A balanced and healthy gut microbiota is crucial for various aspects of infant health, including digestion, nutrient absorption, immune development, and even potentially influencing long-term health outcomes. [, , ]

Q16: What analytical techniques are essential for studying this compound and related structured lipids?

A16: Essential techniques include GC-MS for fatty acid profiling and determining positional isomers of TAGs, high-performance liquid chromatography (HPLC) for separating and quantifying individual TAG species, and potentially 13C NMR spectroscopy for positional analysis of fatty acids in TAGs. [, , ]

Q17: What are some key areas for future research on this compound and structured lipids?

A17: Future research could focus on:

- Developing more cost-effective and efficient methods for large-scale production of OPO. []

- Exploring novel sources of naturally occurring OPO-rich oils. []

- Conducting more in-depth studies on the long-term health effects of OPO supplementation in infants, particularly on gut microbiota composition and function, immune development, and cognitive function. [, , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。